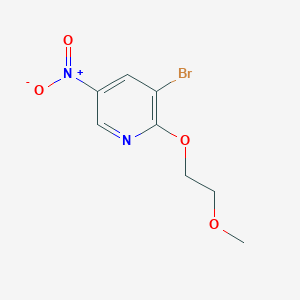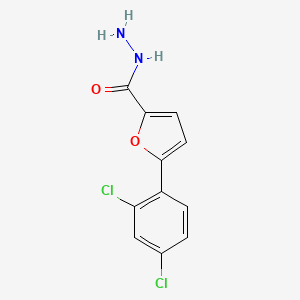
5-(2,4-Dichlorophenyl)-2-furohydrazide
Vue d'ensemble
Description
5-(2,4-Dichlorophenyl)-2-furohydrazide is a synthetic compound used in a variety of scientific applications. It is a white, crystalline powder that is highly soluble in water and organic solvents. This compound has a wide range of uses in the laboratory, including in the synthesis of drugs, the study of biochemical and physiological effects, and in the development of new therapeutic agents. We will also discuss the advantages and limitations for lab experiments and list several future directions for research.
Applications De Recherche Scientifique
Synthesis and Characterization of Metal Complexes :
- A study by Jabeen et al. (2018) synthesized transition metal complexes of Co(II), Ni(II), and Cu(II) derived from a compound similar to 5-(2,4-Dichlorophenyl)-2-furohydrazide. These compounds showed potential for antibacterial activity and antioxidant properties (Jabeen et al., 2018).
Anticancer Activity :
- The compound 5-chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine, related to 5-(2,4-Dichlorophenyl)-2-furohydrazide, was found to possess moderate anticancer activity, as shown in a study by Lu Jiu-fu et al. (2015) (Lu Jiu-fu et al., 2015).
Photodegradation Studies :
- Research by Climent and Miranda (1997) on the photodegradation of compounds including 2,4-dichlorophenol highlighted the significance of understanding the environmental impact and degradation pathways of such chemicals (Climent & Miranda, 1997).
Mitochondrial Permeability Transition Inhibition :
- A study by Murasawa et al. (2012) identified a structure related to 5-(2,4-Dichlorophenyl)-2-furohydrazide as promising for the development of therapeutic agents to treat vascular dysfunction (Murasawa et al., 2012).
Antibacterial and Anti-inflammatory Activities :
- Research by Koksal et al. (2013) synthesized novel compounds similar to 5-(2,4-Dichlorophenyl)-2-furohydrazide, showing significant anti-inflammatory profiles and low gastric ulceration incidence (Koksal et al., 2013).
Environmental Impact Studies :
- The work by Rule et al. (2005) on triclosan, a compound structurally related to 5-(2,4-Dichlorophenyl)-2-furohydrazide, investigated its reactivity with free chlorine, underscoring the importance of studying the environmental fate of such compounds (Rule et al., 2005).
In Vitro Anticancer and Anti-inflammatory Activities :
- A study by Uwabagira and Sarojini (2019) on a derivative of 5-(2,4-Dichlorophenyl)-2-furohydrazide showed potential as an anticancer and anti-inflammatory agent (Uwabagira & Sarojini, 2019).
Propriétés
IUPAC Name |
5-(2,4-dichlorophenyl)furan-2-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O2/c12-6-1-2-7(8(13)5-6)9-3-4-10(17-9)11(16)15-14/h1-5H,14H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHUWXNFHAVKQAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CC=C(O2)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,4-Dichlorophenyl)-2-furohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-amine](/img/structure/B1457176.png)
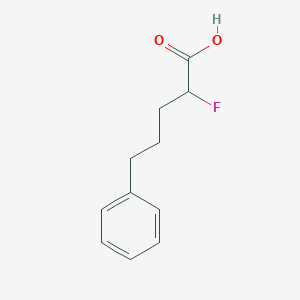


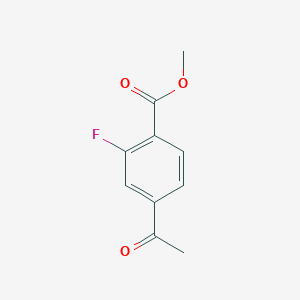
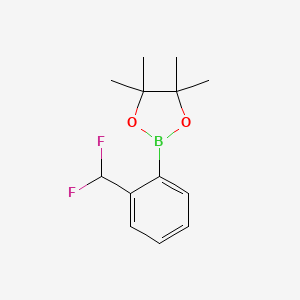
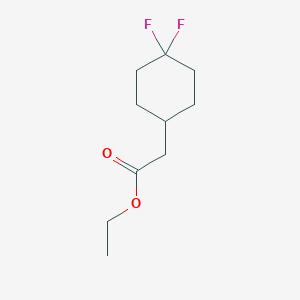
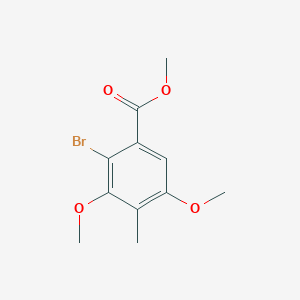


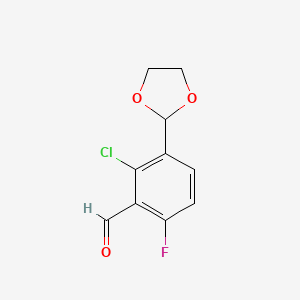

![tert-Butyl 2-isopropyl-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B1457198.png)
